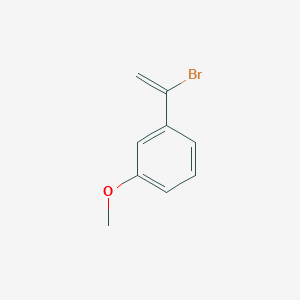
3-(1-Bromovinyl)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bromovinyl)anisole is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromovinyl group attached to the anisole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromovinyl)anisole typically involves the bromination of anisole derivatives. One common method is the reaction between m-bromophenol and dimethyl sulfate, followed by the addition of a bromovinyl group. The reaction conditions often include the use of a sodium hydroxide solution and dimethyl sulfate, with the mixture being heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound can involve more efficient and scalable methods. For example, the use of phase-transfer catalysts (PTC) in the methoxydenitration of 3-bromonitrobenzene has been reported. This method allows for the production of 3-bromoanisole, which can then be further modified to introduce the bromovinyl group .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Bromovinyl)anisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Electrophilic Aromatic Substitution: The anisole ring can participate in electrophilic aromatic substitution reactions, where the methoxy group directs the substitution to the ortho and para positions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, potassium methoxide, and various oxidizing and reducing agents. The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted anisole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-(1-Bromovinyl)anisole has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical compounds, particularly those requiring aromatic ether structures.
Mecanismo De Acción
The mechanism of action of 3-(1-Bromovinyl)anisole involves its interaction with various molecular targets. The bromovinyl group can participate in electrophilic and nucleophilic reactions, while the anisole ring can undergo aromatic substitution. These interactions are facilitated by the electron-donating methoxy group, which enhances the reactivity of the aromatic ring .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(1-Bromovinyl)anisole include:
3-Bromoanisole: A precursor to this compound, with similar reactivity but lacking the bromovinyl group.
2-Bromoanisole and 4-Bromoanisole: Isomers of 3-Bromoanisole with bromine atoms at different positions on the anisole ring.
Uniqueness
This compound is unique due to the presence of both a bromovinyl group and an anisole structure. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C9H9BrO |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
1-(1-bromoethenyl)-3-methoxybenzene |
InChI |
InChI=1S/C9H9BrO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1H2,2H3 |
Clave InChI |
QAPOWFGRJOBFOS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


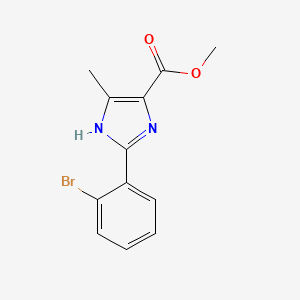
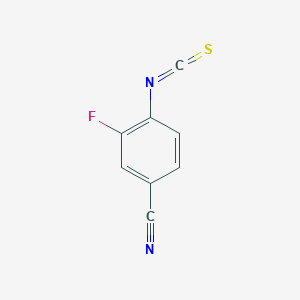
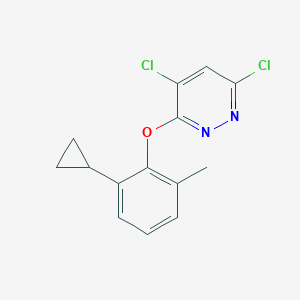
![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
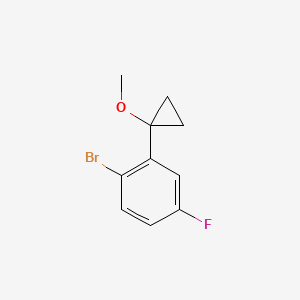
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
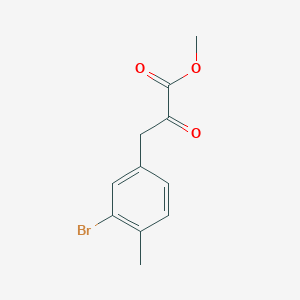

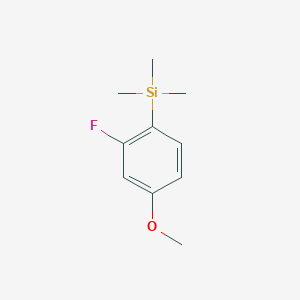
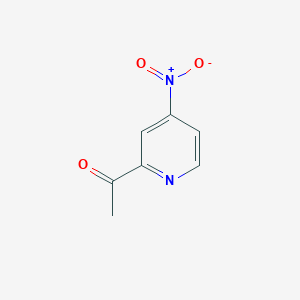

![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)

![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)
